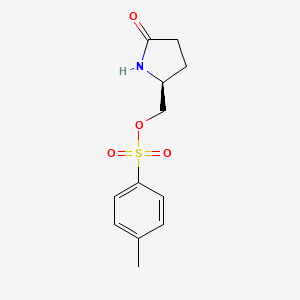

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate

Vue d'ensemble

Description

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate is a chemical compound that has garnered interest in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate typically involves the reaction of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include p-toluenesulfonic acid and appropriate solvents such as methanol or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the p-toluenesulfonate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production methods often incorporate advanced techniques such as crystallization and purification to obtain high-quality products suitable for various applications.

Analyse Des Réactions Chimiques

Esterification and Sulfonate Activation

The compound acts as a precursor in nucleophilic substitution reactions due to the labile p-toluenesulfonate group. Key transformations include:

Mechanistic Insight :

The tosylate group undergoes Sₙ2 displacement with nucleophiles (e.g., azide, Grignard reagents), leveraging its excellent leaving ability. Stereochemical integrity at C2 is preserved due to the rigid pyrrolidinone ring .

Thionation Reactions

Lawesson’s reagent facilitates carbonyl-to-thiocarbonyl conversion, expanding utility in heterocyclic chemistry:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lawesson’s reagent (LR) | Reflux in toluene, 12 h | (S)-5-(hydroxymethyl)-2-thiopyrrolidinone | 75–80% |

Application : The thiopyrrolidinone derivative serves as a precursor for synthesizing sulfur-containing bioactive molecules .

Epoxide Ring-Opening Reactions

The amine derivative participates in stereoselective epoxide functionalization:

| Epoxide | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxide 7 | DIPEA, 2-propanol, 70°C, 36 h | (S)-configured β-amino alcohol derivative | 85% |

Significance : This reaction constructs chiral intermediates for HIV-1 protease inhibitors .

Halogenation and Cross-Coupling

Halogenation enables further functionalization via transition-metal catalysis:

Sulfonamide Formation

Reaction with sulfonyl chlorides generates sulfonamide-protected intermediates:

| Sulfonyl Chloride | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| p-Methoxybenzenesulfonyl chloride | Pyridine, CH₂Cl₂, 0°C to RT, 2 h | (S)-sulfonamide derivative | 80% |

Utility : Sulfonamides enhance metabolic stability in drug prototypes .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition parameters:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Onset Temp. | 220°C | N₂ atmosphere, 10°C/min heating | |

| Major Products | CO, SO₂, toluene | Pyrolysis at >250°C |

Stereochemical Integrity in Reactions

The compound’s (S)-configuration influences reaction outcomes:

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds

- The compound serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. It is particularly useful in creating chiral centers due to its stereochemical properties, which are essential in drug development.

- Enantioselective Catalysis

- Development of Anticancer Agents

Case Study 1: Synthesis of Chiral Amines

In a study published in Chemical Communications, researchers demonstrated the use of this compound as a precursor for synthesizing chiral amines. The process involved using this compound in a reaction with various amines under specific conditions to yield high enantiomeric excesses, showcasing its utility in asymmetric synthesis.

Case Study 2: Antiviral Drug Development

A recent investigation focused on the synthesis of antiviral agents where this compound was used as a key building block. The study reported promising results in developing compounds effective against viral infections, emphasizing the compound's versatility in pharmaceutical applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for bioactive compounds | Enables creation of chiral drugs |

| Enantioselective Catalysis | Used to prepare bidentate nitrogen ligands | Facilitates synthesis of pure enantiomers |

| Anticancer Research | Development of compounds targeting cancer cells | Potential for novel cancer therapies |

| Antiviral Drug Development | Building block for antiviral agents | Aids in combating viral infections |

Mécanisme D'action

The mechanism of action of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone

- p-Toluenesulfonic acid

- Pyrrolidinone derivatives

Uniqueness

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate is unique due to its combination of a hydroxymethyl group and a p-toluenesulfonate moiety. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. The presence of the p-toluenesulfonate group enhances the compound’s solubility and stability, making it a valuable reagent in various chemical processes.

Activité Biologique

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate, also known as (S)-5-(Hydroxymethyl)pyrrolidin-2-one p-toluenesulfonate, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₅NO₄S

- Molecular Weight : 269.32 g/mol

- CAS Number : 51693-17-5

- Appearance : Colorless to beige powder

- Melting Point : 122 to 129 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzymatic activities and influence cellular signaling pathways, which can lead to therapeutic effects in different disease models.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating its effectiveness against several bacterial strains, the compound demonstrated significant activity against multidrug-resistant Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentrations (MIC) ranging from 4–8 µg/mL .

Antitumor Effects

In vitro studies have shown that this compound possesses antitumor activity. For instance, it was tested on various cancer cell lines, including breast cancer and melanoma cells. The results revealed that it inhibited cell proliferation with IC50 values ranging from 0.1 to 0.3 µM, indicating a potent effect against tumor cells while sparing normal cells .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against resistant bacterial strains.

- Methodology : Disc diffusion and broth microdilution methods were employed.

- Results : The compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an alternative treatment option in antibiotic resistance scenarios.

- Antitumor Activity in Mouse Models :

Pharmacokinetics and Toxicity

Pharmacokinetic studies conducted on Sprague-Dawley rats indicated that this compound has moderate bioavailability and a half-life of approximately 12 hours. Toxicity assessments revealed that high doses (up to 800 mg/kg) did not result in significant adverse effects, suggesting a favorable safety profile for further development .

Data Summary Table

Propriétés

IUPAC Name |

[(2S)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZNHHZJURKRFX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965966 | |

| Record name | (5-Hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51693-17-5 | |

| Record name | (5-Hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.